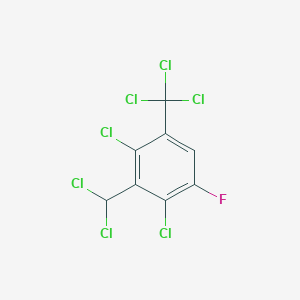

2,4-Dichloro-3-(dichloromethyl)-1-fluoro-5-(trichloromethyl)benzene

Description

2,4-Dichloro-3-(dichloromethyl)-1-fluoro-5-(trichloromethyl)benzene is a highly substituted benzene derivative characterized by multiple halogen and chlorinated alkyl groups. Its structure includes chlorine atoms at positions 2 and 4, a dichloromethyl (-CHCl₂) group at position 3, a fluorine atom at position 1, and a trichloromethyl (-CCl₃) group at position 4. This combination of substituents confers unique physicochemical properties, such as high molecular weight (369.83 g/mol), low polarity, and resistance to electrophilic substitution due to electron-withdrawing effects from the -CCl₃ and -CHCl₂ groups.

Synthesis of this compound likely involves photochlorination, as described in , where gaseous chlorine reacts with arenes under controlled light conditions to introduce trichloromethyl groups without solvents or initiators . Potential applications include use as an intermediate in agrochemicals (e.g., pesticides) or flame retardants, leveraging its stability and halogen-rich structure.

Properties

IUPAC Name |

2,4-dichloro-3-(dichloromethyl)-1-fluoro-5-(trichloromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl7F/c9-5-2(8(13,14)15)1-3(16)6(10)4(5)7(11)12/h1,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEOELVSEIKARK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)C(Cl)Cl)Cl)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl7F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-3-(dichloromethyl)-1-fluoro-5-(trichloromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the chlorination of a suitable benzene derivative, followed by fluorination and further chlorination to introduce the desired substituents. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the selective introduction of halogen atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced reactors and continuous flow systems to achieve high yields and purity. The use of specialized equipment and stringent quality control measures is essential to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-(dichloromethyl)-1-fluoro-5-(trichloromethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts such as palladium or platinum. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation reactions can produce corresponding carboxylic acids or ketones.

Scientific Research Applications

2,4-Dichloro-3-(dichloromethyl)-1-fluoro-5-(trichloromethyl)benzene has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-(dichloromethyl)-1-fluoro-5-(trichloromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple halogen atoms can enhance its binding affinity and specificity, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- The target compound’s -CCl₃ and -CHCl₂ groups create a stronger electron-deficient aromatic ring compared to analogs like benzal chloride, which has only a single -CHCl₂ group .

- Fluorine at position 1 enhances polarity slightly but is overshadowed by the electron-withdrawing effects of chlorinated alkyl groups .

- Compared to 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine, the absence of -NH-NH₂ and presence of -CCl₃ make the target compound less reactive toward nucleophiles .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Analysis :

- The higher molecular weight and chlorine content of the target compound result in elevated boiling points compared to benzal chloride .

- Low solubility in polar solvents aligns with its non-polar substituents, contrasting with phenylhydrazine derivatives, which exhibit better solubility in alcohols .

Biological Activity

2,4-Dichloro-3-(dichloromethyl)-1-fluoro-5-(trichloromethyl)benzene, commonly referred to as a chlorinated aromatic compound, has garnered attention in various fields due to its complex biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, effects on different biological systems, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, leading to various physiological effects.

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can disrupt normal cellular functions.

- Reactive Oxygen Species (ROS) Generation: Chlorinated compounds often generate ROS, leading to oxidative stress in cells, which can result in apoptosis or necrosis.

- Hormonal Disruption: There is evidence suggesting that this compound may act as an endocrine disruptor, affecting hormonal balance and potentially leading to reproductive issues.

Toxicological Profiles

Toxicological studies indicate that exposure to high concentrations of this compound can lead to adverse health effects, including:

- Carcinogenic Potential: Some studies suggest a potential link between chlorinated aromatic compounds and cancer development due to their mutagenic properties.

- Neurotoxicity: Animal studies have indicated that exposure may lead to neurotoxic effects, impacting cognitive functions and behavior.

Case Studies

Case Study 1: Environmental Impact Assessment

A study conducted on the environmental impact of chlorinated compounds revealed that this compound significantly affected aquatic ecosystems. The study found that exposure led to decreased biodiversity in affected water bodies due to the toxic effects on aquatic life.

Case Study 2: Human Health Risk Assessment

Research assessing the health risks associated with occupational exposure highlighted that workers handling this compound exhibited higher rates of respiratory issues and skin conditions compared to control groups. The study emphasized the need for stringent safety measures in workplaces dealing with such chemicals.

Comparative Biological Activity Table

Q & A

Q. What experimental methodologies are recommended for synthesizing 2,4-dichloro-3-(dichloromethyl)-1-fluoro-5-(trichloromethyl)benzene, and how can reaction yields be optimized?

The synthesis of this compound can be optimized using photochlorination processes for methyl-substituted aromatic precursors. For example, chlorination under UV light with controlled temperature (e.g., 40–60°C) and chlorine gas flow rates improves regioselectivity. Catalysts like iodine or iron(III) chloride may enhance reaction rates . Purification typically involves fractional distillation or recrystallization using ethanol/water mixtures. Yield optimization requires monitoring reaction progress via gas chromatography (GC) or thin-layer chromatography (TLC) to identify intermediate byproducts and adjust stoichiometry .

Q. How should researchers characterize the physical and chemical properties of this compound?

Key characterization steps include:

- Melting point determination : Compare observed values with literature data (e.g., CRC Handbook lists analogs like (trichloromethyl)benzene, mp 9°C ).

- Spectroscopic analysis : Use -NMR to identify aromatic proton environments and -NMR for fluorine substituents. IR spectroscopy detects C-Cl and C-F stretches (600–800 cm) .

- Elemental analysis : Verify %C, %Cl, and %F to confirm purity (e.g., 98% purity in commercial samples ).

Q. What solvents and conditions are suitable for its storage and handling?

Store in inert, anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) under nitrogen at –20°C to prevent hydrolysis of trichloromethyl groups. Avoid exposure to moisture or strong bases, which may degrade the compound via nucleophilic substitution .

Advanced Research Questions

Q. How do electron-withdrawing substituents influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?

The trichloromethyl (–CCl), dichloromethyl (–CHCl), and fluorine groups strongly deactivate the benzene ring, directing EAS to the least hindered positions. Computational studies (e.g., DFT calculations) predict meta/para dominance due to steric and electronic effects. Experimental validation involves nitration or sulfonation reactions under controlled conditions, followed by HPLC-MS to identify substitution patterns .

Q. How can contradictory data on its reactivity with nucleophiles be resolved?

Conflicting reports may arise from solvent polarity or temperature variations. For example:

- In polar aprotic solvents (e.g., DMF), nucleophilic displacement of fluorine is favored.

- In nonpolar solvents (e.g., toluene), trichloromethyl groups react preferentially with strong nucleophiles (e.g., Grignard reagents).

Systematic kinetic studies under varied conditions (pH, solvent, temperature) are critical to resolve discrepancies .

Q. What computational tools are effective for modeling its interactions in supramolecular systems?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict host-guest interactions. Focus on van der Waals forces between chlorine/fluorine substituents and hydrophobic binding pockets. Validate predictions via X-ray crystallography or isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.